3-iodothiophene-2-carbonyl Chloride
Description
3-Iodothiophene-2-carbonyl chloride is a halogenated thiophene derivative with the molecular formula C₅HClIOS. It features an iodine atom at the 3-position of the thiophene ring and a reactive carbonyl chloride group at the 2-position. This compound is primarily used in organic synthesis as an acylating agent or building block for pharmaceuticals, agrochemicals, and materials science. The iodine substituent confers unique electronic and steric properties, distinguishing it from other thiophene-based acyl chlorides.
Properties
CAS No. |
75427-00-8 |
|---|---|
Molecular Formula |
C5H2ClIOS |
Molecular Weight |
272.49 g/mol |
IUPAC Name |
3-iodothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIOS/c6-5(8)4-3(7)1-2-9-4/h1-2H |
InChI Key |
KXLMJAPPJPJBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the halogen dance reaction, where iodine atom migration occurs in the presence of suitable catalysts and reagents . Another approach involves the use of electrophilic substitution reactions to introduce the iodine atom, followed by acylation to form the carbonyl chloride group .
Industrial Production Methods
Industrial production of 3-iodothiophene-2-carbonyl Chloride may involve large-scale electrophilic iodination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-iodothiophene-2-carbonyl Chloride undergoes various chemical reactions, including:
- **Nucleophilic
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Biological Activity
3-Iodothiophene-2-carbonyl chloride is a halogenated thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.
Overview of 3-Iodothiophene-2-Carbonyl Chloride
3-Iodothiophene-2-carbonyl chloride is characterized by the presence of iodine and a carbonyl chloride functional group. Its unique structure allows it to participate in various biochemical pathways, making it a subject of interest for researchers exploring anticancer, antimicrobial, and anti-inflammatory properties.
Target Interactions
The compound interacts with biological targets through a process known as the halogen dance (HD) reaction , which is significant in the formation of polyhalo-substituted thiophene derivatives. This reaction is influenced by environmental conditions such as temperature and solvent choice, which can affect the compound's reactivity and biological efficacy.
Biochemical Pathways
3-Iodothiophene-2-carbonyl chloride has been shown to affect several biochemical pathways, particularly those involved in cellular signaling and enzyme inhibition. For instance, it has demonstrated inhibitory effects on serine/threonine protein kinases, which are crucial in cancer progression .
Anticancer Activity
Research indicates that halogenated thiophenes, including 3-iodothiophene-2-carbonyl chloride, exhibit anticancer properties . A study highlighted its effectiveness against A2780 cancer cells, showing superior biological activity compared to traditional platinum-based drugs . The compound's ability to inhibit specific kinases involved in cancer signaling pathways further underscores its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro studies have shown that it possesses the ability to inhibit the growth of various bacterial strains. This property could be attributed to its structural characteristics that allow it to disrupt bacterial cell membranes or interfere with vital metabolic processes .
Study 1: Anticancer Efficacy
In a comparative study involving several organometallic compounds, 3-iodothiophene-2-carbonyl chloride was tested against cisplatin-resistant A2780 cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an alternative treatment for resistant cancer types .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of protein kinases by various halogenated thiophenes, including 3-iodothiophene-2-carbonyl chloride. The compound exhibited dose-dependent inhibition of PIM kinases, which are implicated in oncogenic signaling pathways. The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer-related kinases .
Data Table: Biological Activities of 3-Iodothiophene-2-Carbonyl Chloride
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A2780 Cancer Cells | 10 | Inhibition of PIM kinases |
| Antimicrobial | E. coli | 15 | Disruption of cell membrane integrity |
| Antifungal | Candida albicans | 20 | Inhibition of ergosterol biosynthesis |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Iodine vs. Methyl/Chlorine: The iodine atom’s larger atomic radius (1.39 Å vs. However, iodine’s polarizability may enhance electrophilic reactivity in certain contexts .
- Electronic Effects : The electron-withdrawing chlorine substituent increases the electrophilicity of the carbonyl group, making 3-chlorothiophene-2-carbonyl chloride more reactive in acylations than the methyl-substituted analog. The iodine atom, while less electronegative than chlorine, still exerts a moderate electron-withdrawing effect due to its polarizable nature .
Stability and Handling
- 3-Methylthiophene-2-carbonyl Chloride : Stable under anhydrous conditions; storage recommendations include amber glass bottles to prevent photodegradation .
- 3-Chlorothiophene-2-carbonyl Chloride : Highly moisture-sensitive; requires rigorous exclusion of water to avoid hydrolysis to the carboxylic acid .
Research Findings and Gaps
- Synthetic Utility : Methyl and chloro derivatives are well-documented in coupling reactions, but data on iodinated analogs remain sparse. Theoretical studies suggest iodine’s polarizability could enable unique reaction pathways, such as C–I bond participation in cross-coupling reactions .
- Safety Profiles : Chloro derivatives are associated with higher toxicity due to reactive byproducts (e.g., HCl). Iodinated compounds may pose challenges in waste disposal due to iodine’s environmental persistence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
